4-(Tert-butyl)phenylacetylene

Description

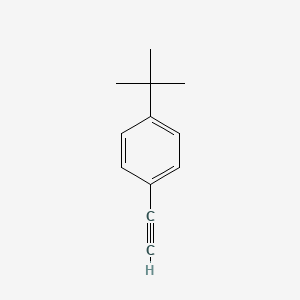

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYQVVKVKBVHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373825 | |

| Record name | 4-tert-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-38-3 | |

| Record name | 4-tert-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Tert-butyl)phenylacetylene CAS number 772-38-3

An In-depth Technical Guide to 4-(Tert-butyl)phenylacetylene (CAS 772-38-3)

Introduction: The Versatile Building Block

This compound is an organic compound featuring a terminal alkyne group and a phenyl ring substituted with a sterically demanding tert-butyl group.[1] This unique combination of functional groups makes it a valuable and versatile building block in modern organic synthesis. The terminal alkyne provides a reactive handle for a variety of powerful coupling reactions, while the bulky tert-butyl group enhances solubility in common organic solvents and influences the electronic and physical properties of resulting molecules, often preventing undesirable aggregation in materials applications.[1] This guide provides an in-depth exploration of its properties, synthesis, key reactions, and applications for researchers, scientists, and professionals in drug development and materials science. It is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3]

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. This compound is typically a clear, pale yellowish-brown or pale green to khaki-brown liquid at room temperature.[2][4] Its hydrophobic nature, conferred by the hydrocarbon-rich structure, results in low solubility in water, but excellent solubility in organic solvents such as chloroform, hexanes, ethanol, and ether.[1][5]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 772-38-3 | [2] |

| Molecular Formula | C₁₂H₁₄ | [2] |

| Molecular Weight | 158.24 g/mol | |

| Appearance | Clear pale yellowish-brown to khaki-brown liquid | [2][4] |

| Boiling Point | 70 °C @ 2 mmHg | [6] |

| Density | 0.877 g/mL at 25 °C | [6] |

| Refractive Index | 1.528 - 1.530 @ 20 °C | [6][7] |

| Flash Point | 82.2 °C (180 °F) - closed cup | [8] |

| Water Solubility | Difficult to mix with water | [6][9] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound during and after synthesis.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. A representative spectrum in CDCl₃ shows a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the acetylenic proton, and a pair of doublets for the aromatic protons in the para-substituted ring.[2]

-

δ 1.33 (s, 9H): Protons of the -C(CH₃)₃ group.

-

δ 3.04 (s, 1H): Acetylenic proton (-C≡CH ).

-

δ 7.35 (d, J = 8.3 Hz, 2H): Aromatic protons ortho to the alkyne.

-

δ 7.45 (d, J = 9.0 Hz, 2H): Aromatic protons ortho to the tert-butyl group.

-

-

Mass Spectrometry: Electron Ionization (EI) mass spectrometry shows a distinct molecular ion peak.[2]

-

m/z 158.0 [M]⁺: Corresponds to the molecular weight of the compound.[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the key functional groups.

-

~3300 cm⁻¹: Sharp peak corresponding to the ≡C-H stretch of the terminal alkyne.

-

~2100 cm⁻¹: Weak but sharp peak for the C≡C triple bond stretch.

-

~2960 cm⁻¹: C-H stretching of the tert-butyl group.

-

Synthesis Methodology

While commercially available, this compound can be synthesized via several routes. A common laboratory-scale preparation involves the dehydrohalogenation of a suitable precursor. One documented method starts from (2-bromo-1-(4-(tert-butyl)phenyl)ethenyl)trimethylsilane.[2]

Detailed Protocol: Synthesis from a Vinyl Bromide Precursor[2]

This protocol describes a base-mediated elimination reaction to generate the terminal alkyne. The choice of a carbonate base in a mixed solvent system provides mild conditions that are tolerant of the alkyne product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the starting material (e.g., 5.0 g, 21.7 mmol of the vinyl bromide precursor) in a solvent mixture of 50 mL methanol and 50 mL dichloromethane.

-

Addition of Base: Add finely powdered potassium carbonate (6.0 g, 43.5 mmol, 2 equivalents) to the solution. The use of a solid base in this suspension facilitates a heterogeneous reaction, simplifying the workup.

-

Reaction: Stir the suspension vigorously at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Filtration: Upon completion, filter the mixture through a pad of diatomaceous earth to remove the inorganic salts.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the product into diethyl ether. The ether layer will contain the desired product, while the aqueous layer retains the methanol and salts.

-

Washing: Combine the organic layers and wash twice with water (50 mL each time) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the ether extract over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by evaporation under reduced pressure to yield the final product, which is typically a colorless to pale yellow liquid.[2]

Caption: Synthesis Workflow for this compound.

Key Reactions and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its terminal alkyne. It is a key substrate in several cornerstone reactions of modern organic chemistry.

Sonogashira Coupling

The Sonogashira reaction is a robust and widely used cross-coupling method to form C(sp²)-C(sp) bonds.[10][11] It involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10] This reaction is fundamental in the synthesis of complex molecules for pharmaceuticals and organic materials.[10][12]

Causality in Protocol Design: The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) salt reacts with the alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. The base is crucial for deprotonating the terminal alkyne.

Sources

- 1. CAS 772-38-3: 4-tert-Butylphenylacetylene | CymitQuimica [cymitquimica.com]

- 2. This compound | 772-38-3 [chemicalbook.com]

- 3. 4-tert-Butylphenylacetylene, 90+% | Fisher Scientific [fishersci.ca]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 4-tert-Butylphenylacetylene, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 4-tert-Butylphenylacetylene, 90+% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

4-(Tert-butyl)phenylacetylene physical properties

An In-depth Technical Guide to 4-(tert-Butyl)phenylacetylene

Introduction

This compound, also known as 1-(tert-butyl)-4-ethynylbenzene, is a terminal alkyne of significant interest in the fields of organic synthesis, materials science, and pharmaceutical development. Its chemical structure, featuring a rigid phenylacetylene rod capped with a bulky tert-butyl group, imparts unique properties that make it a valuable building block for a variety of complex molecules. The tert-butyl group enhances solubility in organic solvents and can introduce specific steric and electronic effects in target molecules.

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] In materials science, it is utilized in the creation of novel organic electronic materials and complex molecular architectures like crown ethers through reactions such as the Sonogashira coupling.[1] This guide provides a comprehensive overview of its physical properties, spectral characteristics, synthesis, reactivity, and safe handling protocols, tailored for researchers and development professionals.

Physicochemical and Spectroscopic Properties

The physical and identifying properties of this compound are critical for its use in quantitative and qualitative research. These properties are summarized below.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| CAS Number | 772-38-3 | [1][3] |

| Appearance | Clear, pale yellowish-brown to pale green liquid | [1][4][5] |

| Boiling Point | 70 °C at 2 mmHg | [1][4] |

| Density | 0.877 g/mL at 25 °C | [1][4] |

| Refractive Index | 1.5270 - 1.5310 at 20 °C | [1][6] |

| Flash Point | 82.2 °C (180.0 °F) - closed cup | [7] |

| Solubility | Difficult to mix with water; Slightly soluble in chloroform and hexanes | [1][4][5] |

| Storage Temperature | 2-8 °C | [1] |

| InChI Key | ZSYQVVKVKBVHIL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C#C | [1][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy : A proton NMR spectrum in CDCl₃ confirms the molecular structure. Key shifts are observed at δ 1.33 (singlet, 9H, corresponding to the tert-butyl protons), δ 3.04 (singlet, 1H, for the acetylenic proton), and δ 7.35-7.45 (multiplet, 4H, representing the aromatic protons).[1]

-

Mass Spectrometry : Electron Ionization (EI) mass spectrometry shows a molecular ion peak [M]⁺ at m/z 158.0, which corresponds to the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum is used to confirm the presence of key functional groups and overall structure.[8][6]

Synthesis, Reactivity, and Applications

Synthesis Pathway

This compound can be effectively synthesized from various precursors, including 4-tert-butylstyrene.[1][2] A common laboratory-scale synthesis involves the deprotection of a silylated acetylene precursor or elimination reactions. A general and high-yield procedure starts from (4-(tert-butyl)phenyl)(ethynyl)trimethylsilane.[1]

Key Reactions and Scientific Applications

The terminal alkyne functionality of this compound makes it a versatile reagent in carbon-carbon bond-forming reactions.

-

Sonogashira Coupling : It is frequently employed in palladium-catalyzed Sonogashira coupling reactions. For instance, it reacts with 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether to produce complex crown ether derivatives.[1] This reaction is foundational in creating conjugated polymers and macrocycles for host-guest chemistry and molecular sensing.

-

Palladium-Catalyzed Coupling : It undergoes palladium-catalyzed coupling with aryl halides, such as 4-(tert-butyldimethylsiloxy)iodobenzene, to form disubstituted alkynes like 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene.[1][2]

-

Dimerization and Oligomerization : It can be used to synthesize larger conjugated systems, such as 1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione.[1]

-

Hydration Reactions : The alkyne can be hydrated to yield the corresponding ketone, 4'-tert-butylacetophenone, a valuable intermediate in medicinal chemistry.[9]

-

Hydrodisilylation : Recent research has demonstrated its use in iron-catalyzed hydrodisilylation reactions to produce vinyldisilanes, which are versatile intermediates for further functionalization.[10]

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for synthesizing this compound from a protected alkyne precursor, adapted from established procedures.[1] The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To prepare high-purity this compound via deprotection.

Materials:

-

(4-(tert-butyl)phenyl)(ethynyl)trimethylsilane (precursor, 1 equivalent)

-

Methanol (solvent)

-

Dichloromethane (solvent)

-

Potassium Carbonate (K₂CO₃), finely powdered (base, 2 equivalents)

-

Diethyl ether (extraction solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄, drying agent)

-

Water (for washing)

-

Diatomaceous earth (for filtration)

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve the precursor (e.g., 5.0 g, 21.7 mmol) in a solvent mixture of 50 mL of methanol and 50 mL of dichloromethane.

-

Rationale: The solvent mixture ensures the solubility of both the nonpolar starting material and the ionic base.

-

-

Base Addition : Add finely powdered potassium carbonate (e.g., 6.0 g, 43.5 mmol) to the solution.

-

Rationale: Potassium carbonate is a mild base that facilitates the cleavage of the silicon-carbon bond without causing unwanted side reactions. Using a fine powder increases the surface area for a more efficient reaction.

-

-

Reaction Execution : Stir the resulting suspension vigorously at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Stirring ensures proper mixing of the heterogeneous mixture. Room temperature is sufficient for this deprotection, avoiding thermal degradation.

-

-

Work-up and Filtration : Upon completion, filter the mixture through a pad of diatomaceous earth to remove the solid potassium carbonate and other inorganic salts.

-

Rationale: Diatomaceous earth provides a fine filtration medium that prevents clogging and ensures a clear filtrate.

-

-

Extraction : Transfer the filtrate to a separatory funnel. Add water (50 mL) and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Rationale: The product is organic-soluble and will move into the ether layer, while residual salts and methanol will partition into the aqueous layer.

-

-

Washing : Combine the organic layers and wash them twice with water (50 mL each).

-

Rationale: Washing removes any remaining water-soluble impurities from the organic phase.

-

-

Drying and Concentration : Dry the combined ether extract over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by evaporation under reduced pressure (rotary evaporation).

-

Rationale: Anhydrous Na₂SO₄ removes residual water from the organic solvent. Reduced pressure evaporation allows for gentle removal of the volatile diethyl ether, yielding the final product.

-

-

Product Characterization : The final product should be a colorless to pale yellow liquid. Confirm its structure and purity using ¹H NMR and Mass Spectrometry.[1] A typical yield for this procedure is high, often around 96%.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Hazard Classification : It is classified as a combustible liquid.[11] It causes skin and serious eye irritation and may cause respiratory irritation.[11][12] It is also very toxic to aquatic life with long-lasting effects.[11]

-

GHS Pictograms :

-

GHS09: Environmentally Hazardous[1]

-

-

Handling Precautions :

-

Storage :

-

Disposal :

This self-validating protocol, combined with comprehensive property data and safety information, provides researchers with the necessary tools to confidently and safely utilize this compound in their work.

References

Sources

- 1. This compound | 772-38-3 [chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chembk.com [chembk.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Page loading... [guidechem.com]

- 6. 4-tert-Butylphenylacetylene, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 043920.04 [thermofisher.com]

- 8. 380850250 [thermofisher.com]

- 9. 4'-tert-Butylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. content.labscoop.com [content.labscoop.com]

- 12. fishersci.com [fishersci.com]

4-(Tert-butyl)phenylacetylene synthesis from 4-tert-butylstyrene

An In-Depth Technical Guide to the Synthesis of 4-(Tert-butyl)phenylacetylene from 4-tert-butylstyrene

Abstract

This compound is a valuable terminal alkyne that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Its rigid, sterically hindered structure makes it a popular component in the construction of molecular wires, liquid crystals, and complex crown ethers via Sonogashira coupling reactions.[2][3][4] This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of this compound, commencing from the readily available starting material, 4-tert-butylstyrene. The described two-step synthetic pathway involves an initial electrophilic bromination of the alkene, followed by a double dehydrohalogenation to yield the target alkyne. This document details the underlying reaction mechanisms, provides step-by-step experimental procedures, and emphasizes the critical safety protocols required for handling the hazardous reagents involved.

Introduction and Strategic Overview

The conversion of a styrene derivative to a phenylacetylene is a fundamental transformation in organic synthesis. The most direct and reliable method involves the addition of a halogen across the double bond, followed by a base-mediated elimination. This strategy is employed here for the synthesis of this compound.

The overall transformation is as follows:

This approach is favored for its high efficiency and the relative accessibility of the starting materials and reagents. The tert-butyl group remains inert throughout the reaction sequence, providing a robust handle for tuning the steric and electronic properties of the final product.

Reaction Mechanisms and Scientific Rationale

Part A: Electrophilic Bromination of 4-tert-butylstyrene

The first step is the addition of molecular bromine (Br₂) across the double bond of 4-tert-butylstyrene. This reaction proceeds via a classic electrophilic addition mechanism.

Causality and Mechanism: The electron-rich π-bond of the alkene acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. This induces a polarization in the Br-Br bond, leading to the departure of a bromide ion (Br⁻). Concurrently, the attacked bromine atom forms a cyclic bromonium ion intermediate with the two carbons of the former double bond.[5][6] This intermediate is highly strained and electrophilic. The previously displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion in an Sₙ2-like fashion, leading to the opening of the ring and the formation of the vicinal dibromide with anti-stereochemistry.

Below is a diagram illustrating the electrophilic addition mechanism.

Caption: Electrophilic addition of bromine to 4-tert-butylstyrene.

Part B: Double Dehydrohalogenation

The second stage of the synthesis involves the elimination of two equivalents of hydrogen bromide (HBr) from the dibromoalkane intermediate to form the alkyne. This is achieved using a strong base. The reaction proceeds through two successive E2 (elimination, bimolecular) steps.

Causality and Mechanism: For an E2 reaction to occur, a strong base is required to abstract a proton from a carbon adjacent to the carbon bearing the leaving group (a bromide ion in this case). The proton and the leaving group must be in an anti-periplanar conformation for optimal orbital overlap, allowing for the simultaneous formation of the new π-bond as the C-H and C-Br bonds break.[7] The first elimination yields a vinyl bromide intermediate. A second, more forceful E2 elimination, often requiring higher temperatures or a stronger base, removes the remaining HBr to form the final alkyne product.

The choice of base is critical. While weaker bases like sodium ethoxide can effect the first elimination, a much stronger base such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) in a suitable solvent is typically required to drive the second elimination from the less reactive vinyl bromide intermediate.

Below is a diagram illustrating the double dehydrohalogenation mechanism.

Caption: Base-mediated E2 elimination to form the alkyne.

Detailed Experimental Protocols

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| 4-tert-butylstyrene | ≥98% | Standard chemical supplier |

| Bromine | Reagent grade | Standard chemical supplier |

| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier |

| Sodium Sulfite (Na₂SO₃) | Anhydrous | Standard chemical supplier |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard chemical supplier |

| Potassium tert-butoxide (t-BuOK) | ≥98% | Standard chemical supplier |

| Tetrahydrofuran (THF) | Anhydrous | Standard chemical supplier |

| Diethyl Ether | Reagent grade | Standard chemical supplier |

| Saturated NaCl solution (brine) | N/A | Prepared in-house |

| Hydrochloric Acid (HCl) | 1M solution | Standard chemical supplier |

| Instrumentation | ||

| Magnetic stirrer with hotplate | Standard laboratory equipment | |

| Round-bottom flasks, dropping funnel, condenser | Standard laboratory glassware | |

| Rotary evaporator | Standard laboratory equipment | |

| NMR Spectrometer, FT-IR Spectrometer, GC-MS | For product characterization |

Step 1: Synthesis of 1,2-dibromo-1-(4-tert-butylphenyl)ethane

Protocol Rationale: The reaction is performed at low temperature (0 °C) to control the exothermicity of the bromination and to minimize potential side reactions, such as free-radical substitution on the aromatic ring. Dichloromethane is an excellent solvent as it is inert to bromine and readily dissolves the organic substrate.

Step-by-Step Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-tert-butylstyrene (16.0 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice-water bath.

-

In the dropping funnel, prepare a solution of bromine (16.0 g, 5.1 mL, 0.1 mol) in 20 mL of dichloromethane.

-

Add the bromine solution dropwise to the stirred styrene solution over a period of 30-45 minutes. Maintain the temperature at 0 °C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

-

To quench any unreacted bromine, wash the reaction mixture with 50 mL of a saturated aqueous sodium sulfite solution. The organic layer should become colorless.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The product, 1,2-dibromo-1-(4-tert-butylphenyl)ethane, is typically obtained as a pale yellow oil or low-melting solid and can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Protocol Rationale: Potassium tert-butoxide is a strong, non-nucleophilic base, ideal for promoting E2 elimination over substitution. Anhydrous THF is used as the solvent to ensure the base remains highly reactive. The reaction is initially run at low temperature to control the reaction rate before being warmed to drive the second, more difficult elimination to completion.

Step-by-Step Procedure:

-

In a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add potassium tert-butoxide (28.0 g, 0.25 mol).

-

Add 150 mL of anhydrous THF via cannula or syringe.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Dissolve the crude 1,2-dibromo-1-(4-tert-butylphenyl)ethane from Step 1 in 50 mL of anhydrous THF.

-

Add the dibromide solution dropwise to the stirred t-BuOK suspension over 30 minutes.

-

After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 66 °C) for 3 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and cautiously pour it over 200 g of crushed ice.

-

Acidify the aqueous mixture to pH ~7 by the slow addition of 1M HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[1][3][8]

Product Characterization and Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄ | [1][8] |

| Molecular Weight | 158.24 g/mol | [1][8] |

| Appearance | Clear colorless to yellow liquid | [2][8] |

| Boiling Point | 70 °C @ 2 mmHg | [1][3][4] |

| Density | 0.877 g/mL at 25 °C | [1][3][4] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.45 (d, 2H), 7.35 (d, 2H), 3.04 (s, 1H), 1.33 (s, 9H) | [1] |

| Mass Spec (EI) | m/z 158.0 [M]⁺ | [1] |

| Refractive Index | 1.5270 to 1.5310 (20°C, 589 nm) | [8] |

Overall Synthesis Workflow

The following diagram outlines the complete workflow, from starting materials to the final purified product, highlighting key processes and quality control checks.

Caption: Complete workflow for the synthesis of this compound.

Safety and Hazard Management

This synthesis involves highly hazardous materials that require strict adherence to safety protocols.

| Substance | CAS No. | Hazards | Handling Precautions |

| Bromine | 7726-95-6 | Highly toxic, severe corrosive, strong oxidizer, fatal if inhaled. | Always handle in a certified chemical fume hood. Wear personal protective equipment (PPE), including a lab coat, splash goggles, face shield, and heavy-duty gloves (fluorinated rubber or thick neoprene).[9][10] Have a bromine spill kit (containing sodium thiosulfate solution) readily available.[10][11] |

| Potassium tert-butoxide | 865-47-4 | Corrosive, flammable solid, reacts violently with water. | Handle in an inert atmosphere (nitrogen or argon). Avoid all contact with water and moisture. Wear standard PPE, including gloves and safety glasses. |

| Dichloromethane | 75-09-2 | Suspected carcinogen, skin and eye irritant. | Use in a well-ventilated area or chemical fume hood. Avoid inhalation of vapors. Wear appropriate gloves and eye protection. |

| Tetrahydrofuran | 109-99-9 | Flammable liquid, can form explosive peroxides. | Use from a freshly opened container or test for peroxides before use. Store away from ignition sources. Handle in a well-ventilated area. |

Emergency Procedures:

-

Bromine Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9][12] For inhalation, move the victim to fresh air immediately and call for emergency medical services.

-

Base Exposure: For skin or eye contact with potassium tert-butoxide, flush with large volumes of water and seek medical attention.

Conclusion

The two-step synthesis of this compound from 4-tert-butylstyrene via bromination and subsequent double dehydrohalogenation is a robust and effective method. It provides good yields of a high-purity product that is a cornerstone intermediate for numerous applications in medicinal chemistry and materials science. The successful and safe execution of this synthesis hinges on a thorough understanding of the reaction mechanisms and strict adherence to the safety protocols for handling corrosive and toxic reagents.

References

-

This compound One Chongqing Chemdad Co. [Link]

-

SAFETY DATA SHEET - Archean Chemical Industries. [Link]

-

Bromine Safety & Standard Operating Procedures. [Link]

-

4-tert-Butylphenylacetylene, 9 | 593001-25G | SIGMA-ALDRICH | SLS - Lab Supplies. [Link]

-

(4-Tert-butylphenyl)phenylacetylene - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

-

Safety Data Sheet: Bromine - Carl ROTH. [Link]

-

Safely handling a liter of Bromine? : r/chemistry - Reddit. [Link]

-

This compound CAS#: 772-38-3; ChemWhat Code: 69105. [Link]

-

Kinetics and mechanism of bromination of styrenes - ResearchGate. [Link]

-

4-tert-Butylstyrene | C12H16 | CID 15627 - PubChem. [Link]

-

Bromination of Styrene - Electrophilic Addition 004 - YouTube. [Link]

-

Dehydrohalogenation of meso-1,2-dibromo-1,2-diphenylethane by the action of sodium ethoxide in ethanol yields (E) - Chegg. [Link]

Sources

- 1. This compound | 772-38-3 [chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 4-tert-Butylphenylacetylene 96 772-38-3 [sigmaaldrich.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chegg.com [chegg.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 10. reddit.com [reddit.com]

- 11. archeanchemicals.com [archeanchemicals.com]

- 12. carlroth.com [carlroth.com]

A Comprehensive Spectroscopic Guide to 4-(tert-butyl)phenylacetylene for Advanced Research Applications

Abstract

4-(tert-butyl)phenylacetylene, a substituted alkyne, serves as a crucial building block in the synthesis of advanced materials, organic electronics, and complex pharmaceutical intermediates.[1] Its unique structural combination of a rigid phenylacetylene rod and a bulky tert-butyl group imparts specific solubility and packing properties to the resulting macromolecules and supramolecular assemblies. A thorough understanding of its spectroscopic signature is paramount for researchers in confirming its identity, assessing its purity, and monitoring its reactivity. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the accurate characterization of this versatile compound.

Molecular Structure and Spectroscopic Implications

This compound (Molecular Formula: C₁₂H₁₄, Molecular Weight: 158.24 g/mol ) possesses a distinct molecular architecture that gives rise to a characteristic spectroscopic fingerprint.[1] The key structural features to consider are:

-

The Phenyl Ring: A 1,4-disubstituted (para) aromatic system. The protons on this ring will appear as a distinct AA'BB' system in the ¹H NMR spectrum, and the carbons will have characteristic shifts in the ¹³C NMR spectrum.

-

The Acetylenic Group (-C≡CH): This functional group is responsible for highly characteristic signals, including a sharp, weak stretch in the IR spectrum and signals for two distinct sp-hybridized carbons in the ¹³C NMR spectrum. The terminal acetylenic proton is also a key diagnostic signal in the ¹H NMR spectrum.

-

The tert-Butyl Group (-C(CH₃)₃): This bulky aliphatic group provides a strong, sharp singlet in the ¹H NMR spectrum due to the magnetic equivalence of its nine protons. It also produces two characteristic signals in the ¹³C NMR spectrum corresponding to the quaternary and methyl carbons.

Understanding the interplay of these structural elements is the basis for the interpretation of the spectroscopic data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Expertise & Causality: The "Why" Behind the Protocol

The choice of solvent and instrument parameters in NMR is critical for obtaining high-quality, reproducible data. Deuterated chloroform (CDCl₃) is an excellent solvent for this nonpolar analyte, offering good solubility and a well-characterized residual solvent peak for referencing. A standard 5 mm NMR tube is used for routine analysis, requiring approximately 5-10 mg of the sample. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time without causing solubility or aggregation issues. A field strength of 300 MHz or higher is recommended to resolve the aromatic proton signals adequately. For ¹³C NMR, a greater number of scans are required due to the low natural abundance of the ¹³C isotope.

Experimental Protocol: Acquiring NMR Spectra

This protocol outlines a self-validating system for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 300 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp, symmetrical solvent peak.

-

Set the probe temperature, typically to 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum over a range of -1 to 10 ppm.

-

Use a 90° pulse width.

-

Set the relaxation delay to at least 1-2 seconds.

-

Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency (e.g., 75 MHz for a 300 MHz instrument).

-

Acquire the spectrum over a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Increase the number of scans significantly (e.g., 128 to 1024) to obtain an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption peaks.

-

Calibrate the chemical shift axis. For ¹H NMR, reference the residual CHCl₃ peak to δ 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to δ 77.16 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Data Presentation and Interpretation

¹H NMR (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 | d (J = 9.0 Hz) | 2H | Ar-H (ortho to -C≡CH) |

| 7.35 | d (J = 8.3 Hz) | 2H | Ar-H (ortho to -C(CH₃)₃) |

| 3.04 | s | 1H | -C≡C-H |

| 1.33 | s | 9H | -C(CH₃ )₃ |

Data sourced from ChemicalBook.[1]

-

Aromatic Region (7.35-7.45 ppm): The two doublets represent the four protons on the benzene ring. The protons closer to the electron-withdrawing acetylene group are deshielded and appear further downfield (7.45 ppm).

-

Acetylenic Proton (3.04 ppm): This singlet is highly characteristic of a terminal alkyne proton. Its relatively upfield position compared to aromatic protons is due to the magnetic anisotropy of the triple bond.

-

tert-Butyl Protons (1.33 ppm): The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet, a hallmark of this functional group.

¹³C NMR (Predicted, based on phenylacetylene and substituent effects)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~152 | C -C(CH₃)₃ | Quaternary aromatic carbon attached to the tert-butyl group, shifted downfield. |

| ~132 | Ar-C H (ortho to -C≡CH) | Aromatic CH carbons. |

| ~125 | Ar-C H (ortho to -C(CH₃)₃) | Aromatic CH carbons. |

| ~120 | Ar-C -C≡CH | Quaternary aromatic carbon attached to the alkyne, typically upfield. |

| ~84 | -C ≡CH | sp-hybridized carbon attached to the phenyl ring. |

| ~77 | -C≡C H | sp-hybridized terminal alkyne carbon. |

| ~35 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~31 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Note: This is a predicted spectrum. Actual values may vary slightly.

Visualization: NMR Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.

Expertise & Causality: The "Why" Behind the Protocol

This compound is a liquid at room temperature, making it ideal for analysis as a neat thin film between salt plates (NaCl or KBr). This method is simple, requires minimal sample, and avoids solvent interference. Salt plates are used because they are transparent to mid-infrared radiation. It is crucial to handle them with care and in a low-humidity environment to prevent fogging or degradation. A background spectrum of the clean, empty spectrometer is taken first; this is then ratioed against the sample spectrum to produce the final absorbance or transmittance spectrum.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Instrument Preparation: Ensure the FT-IR spectrometer's sample compartment is clean and dry.

-

Background Scan: Acquire a background spectrum with no sample in the beam path. This will account for atmospheric CO₂ and H₂O, as well as any instrument artifacts.

-

Sample Preparation (Neat Film):

-

Place one drop of liquid this compound onto the surface of a clean NaCl or KBr salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder in the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final IR spectrum.

-

Cleaning: Thoroughly clean the salt plates with a dry, volatile solvent (e.g., anhydrous dichloromethane or hexane) and store them in a desiccator.

Data Presentation and Interpretation

Characteristic IR Absorption Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~3310 | ≡C-H stretch | Strong, Sharp | Diagnostic for a terminal alkyne. |

| ~3050 | =C-H stretch | Medium | Aromatic C-H stretch. |

| ~2960 | -C-H stretch | Strong | Asymmetric stretch of methyl groups in tert-butyl. |

| ~2870 | -C-H stretch | Medium | Symmetric stretch of methyl groups in tert-butyl. |

| ~2110 | -C≡C- stretch | Weak, Sharp | Diagnostic for a terminal alkyne. Weak due to low dipole moment change. |

| ~1600, ~1500 | C=C stretch | Medium | Aromatic ring skeletal vibrations. |

| ~830 | C-H bend | Strong | Out-of-plane bending for a 1,4-disubstituted benzene ring. |

Note: These are expected peak positions. Commercial samples are confirmed to conform to the expected infrared spectrum.

Visualization: IR Spectroscopy Logic

Caption: Relationship between structure and IR peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expertise & Causality: The "Why" Behind the Protocol

Electron Ionization (EI) is a classic, robust "hard" ionization technique suitable for relatively volatile, thermally stable organic compounds like this compound. In EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to not only ionize the molecule by ejecting an electron (forming the molecular ion, M⁺˙) but also to cause extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. Direct probe insertion is a suitable sample introduction method for this liquid compound.

Experimental Protocol: Acquiring an EI-MS Spectrum

-

Instrument Tuning: Tune the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

-

Sample Introduction:

-

Introduce a small amount of the liquid sample (typically <1 µL) into a glass capillary tube.

-

Insert the capillary into the direct insertion probe.

-

-

Ionization and Analysis:

-

Insert the probe into the high-vacuum source of the mass spectrometer.

-

Gently heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with a 70 eV electron beam.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).

-

-

Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200. The instrument software records the relative abundance of each ion.

Data Presentation and Interpretation

Key Mass Spectrometry Data

| m/z | Ion | Notes |

| 158.0 | [M]⁺˙ | Molecular Ion Peak. Confirms the molecular weight of the compound. |

| 143 | [M-CH₃]⁺ | Base Peak. Loss of a methyl radical from the tert-butyl group, forming a stable tertiary carbocation. This is a very common and characteristic fragmentation for tert-butyl substituted compounds. |

Data sourced from ChemicalBook.[1]

The mass spectrum is dominated by the molecular ion peak at m/z 158, confirming the molecular formula C₁₂H₁₄. The most abundant peak (base peak) at m/z 143 corresponds to the loss of a methyl group (•CH₃, mass 15), which is a highly favorable fragmentation pathway for the tert-butyl group, leading to the formation of a stable resonance-stabilized cation.

Conclusion

The spectroscopic characterization of this compound is straightforward and provides a clear, unambiguous confirmation of its structure. The ¹H NMR spectrum distinctly shows the signals for the tert-butyl, acetylenic, and aromatic protons. The IR spectrum provides definitive evidence for the terminal alkyne and substituted benzene ring. Finally, mass spectrometry confirms the correct molecular weight and shows a characteristic fragmentation pattern involving the loss of a methyl group. This guide provides the essential data and validated protocols to assist researchers in confidently identifying and utilizing this important chemical building block in their work.

References

Sources

1H NMR spectrum of 4-(tert-butyl)phenylacetylene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(tert-butyl)phenylacetylene

Authored by: A Senior Application Scientist

Introduction

In the landscape of organic synthesis and materials science, the precise characterization of molecular structures is paramount. This compound is a valuable intermediate, utilized in the synthesis of polymers, pharmaceuticals, and dyestuffs.[1][2] Its rigid, linear structure, provided by the ethynyl group, combined with the bulky tert-butyl substituent, imparts unique properties to larger molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for the unambiguous structural elucidation of such molecules.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will move beyond a simple reporting of chemical shifts to explore the underlying principles that govern the spectral appearance. This includes an examination of electronic effects, magnetic anisotropy, and spin-spin coupling, offering researchers a field-proven framework for interpreting not only the title compound but also similarly substituted aromatic systems.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the this compound molecule. Due to the molecule's symmetry, there are four unique sets of protons, as illustrated below.

Figure 1: Structure of this compound showing the four distinct proton environments: Hₐ, Hₑ, Hₐ, and Hₐ.

-

Hₐ (Aromatic): Two protons ortho to the ethynyl group.

-

Hₑ (Aromatic): Two protons ortho to the tert-butyl group.

-

Hₐ (tert-butyl): Nine equivalent protons of the three methyl groups.

-

Hₐ (Acetylenic): One terminal alkyne proton.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), presents four distinct signals corresponding to these environments. The experimental data presented here is based on a spectrum acquired at 300 MHz.[1]

Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Hc (tert-butyl) | 1.33 | Singlet (s) | 9H | N/A |

| Hd (Acetylenic) | 3.04 | Singlet (s) | 1H | N/A |

| Hb (Aromatic) | 7.35 | Doublet (d) | 2H | 8.3 |

| Ha (Aromatic) | 7.45 | Doublet (d) | 2H | 9.0 |

Detailed Signal Interpretation

1. The tert-Butyl Protons (Hₐ) at δ 1.33

The most upfield and intense signal in the spectrum is a sharp singlet at approximately 1.33 ppm.[1]

-

Expertise & Causality: This signal is characteristic of a tert-butyl group.[3] Its high intensity is due to the presence of nine chemically equivalent protons. The signal appears as a singlet because there are no adjacent protons on the neighboring quaternary carbon to cause spin-spin splitting. The chemical shift falls within the typical range for alkyl protons (0.5-2.0 ppm).[3] The large, unambiguous singlet integrating to 9H is often the most straightforward resonance to assign in molecules containing this moiety.

2. The Acetylenic Proton (Hₐ) at δ 3.04

A singlet corresponding to a single proton is observed at 3.04 ppm.[1]

-

Expertise & Causality: This resonance is assigned to the terminal acetylenic proton. While alkene protons typically appear further downfield (δ 4.5-6.5), the acetylenic proton is shifted upfield due to magnetic anisotropy.[4][5] The circulation of π-electrons in the carbon-carbon triple bond generates a local magnetic field that shields the proton along the bond axis, causing it to resonate at a higher field (lower ppm value) than expected based on electronegativity alone. For the parent compound, phenylacetylene, this proton signal appears around 3.06 ppm, indicating that the para-tert-butyl group has a negligible effect on its chemical shift.[6] The signal is a singlet as the closest protons are four bonds away, and long-range coupling is typically not resolved in standard spectra.

3. The Aromatic Protons (Hₐ and Hₑ) at δ 7.35 and 7.45

The aromatic region of the spectrum displays a classic pattern for a 1,4-disubstituted (para) benzene ring, often referred to as an AA'BB' system. In this case, it resolves into two distinct doublets.

-

Expertise & Causality: The splitting of these signals into doublets is due to ortho-coupling (a three-bond coupling, ³J) between adjacent aromatic protons. The observed coupling constants of 8.3 and 9.0 Hz are characteristic values for ³JHH in aromatic systems.[1]

The differentiation between the two doublets at 7.35 ppm and 7.45 ppm arises from the electronic influence of the two different substituents on the ring.[7]

-

The tert-Butyl Group Effect: As an alkyl group, the tert-butyl substituent is weakly electron-donating through induction. Electron-donating groups increase electron density at the ortho and para positions, causing shielding and a shift to a higher field (lower ppm).[7]

-

The Ethynyl Group Effect: The ethynyl group (–C≡CH) is considered to be electron-withdrawing due to the sp-hybridization of its carbons. Electron-withdrawing groups decrease electron density at the ortho and para positions, leading to deshielding and a downfield shift (higher ppm).[8]

Based on these principles, the protons ortho to the electron-donating tert-butyl group (Hₑ) are expected to be more shielded than the protons ortho to the electron-withdrawing ethynyl group (Hₐ).

-

Assignment:

-

The doublet at δ 7.35 ppm is assigned to Hₑ , the protons ortho to the tert-butyl group.

-

The doublet at δ 7.45 ppm is assigned to Hₐ , the protons ortho to the ethynyl group.[1]

-

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following represents a field-proven methodology for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.

Figure 2: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H NMR spectrum of this compound provides a textbook example of structural elucidation. Each signal's chemical shift, integration, and multiplicity corresponds logically to the molecule's distinct proton environments. The prominent 9H singlet for the tert-butyl group, the uniquely shielded acetylenic proton, and the classic AA'BB' doublet pattern of the para-substituted aromatic ring collectively serve as a robust spectral fingerprint. This in-depth analysis not only confirms the identity of the compound but also reinforces the fundamental principles of NMR spectroscopy that are critical for every research scientist in the chemical sciences.

References

-

Amass, A. J., et al. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International. Retrieved from [Link]

-

Abraham, R. J., et al. (1999). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]

-

Yamaguchi, T., et al. (1965). Nuclear Magnetic Resonance Spectra of Phenyl- and Diphenylacetylene. The Journal of Physical Chemistry. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of phenylacetylene capped SiNPs: (a) 1H-NMR; (b) 13CNMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra (600 MHz) of phenylacetylene (black) and the bistriazole.... Retrieved from [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

Springer. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 772-38-3. Retrieved from [Link]

Sources

- 1. This compound | 772-38-3 [chemicalbook.com]

- 2. 4-tert-Butylphenylacetylene, 90+% | Fisher Scientific [fishersci.ca]

- 3. acdlabs.com [acdlabs.com]

- 4. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. Phenylacetylene(536-74-3) 1H NMR [m.chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the ¹³C NMR Chemical Shifts of 4-(tert-butyl)phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1] Among its various techniques, ¹³C NMR is particularly powerful for determining the carbon framework of a molecule. By observing the chemical environment of each carbon atom, researchers can confirm molecular structures, identify isomers, and gain valuable information about the electronic properties of a compound. This guide focuses on 4-(tert-butyl)phenylacetylene, a substituted alkyne of interest in organic synthesis and materials science. A thorough understanding of its ¹³C NMR spectrum is crucial for its unambiguous identification and for quality control in its applications.

Molecular Structure and Carbon Environments

To interpret the ¹³C NMR spectrum of this compound, it is essential to first examine its molecular structure and identify the unique carbon environments.

Caption: Molecular structure of this compound with carbon atom numbering.

As depicted, the molecule possesses several distinct carbon atoms:

-

Acetylenic Carbons (C1, C2): These sp-hybridized carbons of the alkyne group exhibit characteristic chemical shifts.

-

Aromatic Carbons (C3-C8): The benzene ring contains four unique carbon environments due to the substituents:

-

Ipso-carbons: C3 (attached to the acetylene) and C6 (attached to the tert-butyl group).

-

Ortho-carbons: C4 and C8.

-

Meta-carbons: C5 and C7.

-

-

tert-Butyl Carbons (C9-C12): This group has a quaternary carbon (C9) and three equivalent methyl carbons (C10, C11, C12).

Analysis of ¹³C NMR Chemical Shifts

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in major spectral databases, data from related compounds and theoretical predictions provide a reliable assignment of the chemical shifts. The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in CDCl₃, a common NMR solvent.

| Carbon Atom(s) | Carbon Type | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |

| C1 (≡CH) | Acetylenic | ~83.6 | The terminal acetylenic carbon is deshielded due to the electronegativity of the adjacent sp-hybridized carbon. |

| C2 (-C≡) | Acetylenic | ~91.8 | The internal acetylenic carbon is deshielded by the attached phenyl ring. |

| C3 (Ar-C) | Aromatic (Ipso) | ~120.0 | This ipso-carbon is shielded relative to benzene due to the electron-donating nature of the tert-butyl group. |

| C4, C8 (Ar-C) | Aromatic (Ortho) | ~131.9 | These carbons are ortho to the electron-donating tert-butyl group, leading to a slight downfield shift. |

| C5, C7 (Ar-C) | Aromatic (Meta) | ~125.4 | These carbons are meta to the tert-butyl group and experience less of its electronic influence. |

| C6 (Ar-C) | Aromatic (Ipso) | ~152.1 | This ipso-carbon, attached to the tert-butyl group, is significantly deshielded. |

| C9 (C(CH₃)₃) | Quaternary Alkyl | ~34.8 | The quaternary carbon of the tert-butyl group. |

| C10, C11, C12 (CH₃) | Primary Alkyl | ~31.2 | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal. |

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a standardized, step-by-step protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and its residual proton and carbon signals are well-characterized.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

This protocol is designed for a standard 400 MHz NMR spectrometer.

-

Tune and match the ¹³C probe to the correct frequency.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

3. Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) should be used.

-

Spectral Width: Set a spectral width of approximately 200-250 ppm to ensure all carbon signals are captured.

-

Transmitter Frequency Offset: Center the transmitter frequency at approximately 100 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans: Acquire a sufficient number of scans (typically 128 to 1024) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 77.16 ppm.

-

Integrate the signals if quantitative information is desired, although ¹³C NMR is not inherently quantitative without specific experimental setups.

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of this compound. By understanding the distinct carbon environments within the molecule and the factors influencing their chemical shifts, researchers can confidently interpret the ¹³C NMR spectrum of this compound. The detailed experimental protocol offers a robust methodology for obtaining high-quality spectral data, ensuring accuracy and reproducibility in research and development settings.

References

-

Palladium-Catalyzed Homocoupling of Terminal Alkynes with Arylhydrazines as the Oxidant. Royal Society of Chemistry. [Link]

-

Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. Royal Society of Chemistry. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

An In-depth Technical Guide to the FT-IR Analysis of 4-(tert-butyl)phenylacetylene

Abstract: This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(tert-butyl)phenylacetylene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of FT-IR as applied to this specific molecule, offers a detailed experimental protocol for acquiring a high-fidelity spectrum, and presents an in-depth interpretation of the resulting vibrational data. By elucidating the causal relationships between molecular structure and spectral features, this guide serves as a practical and authoritative resource for the characterization of substituted phenylacetylenes.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a valuable organic compound, frequently utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its rigid, linear structure, imparted by the phenylacetylene core, combined with the bulky tert-butyl group, makes it a key intermediate in the construction of complex molecular architectures.[3] Accurate and unambiguous characterization of this molecule is paramount to ensure the purity and identity of intermediates and final products in multi-step syntheses.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the vibrational modes of chemical bonds, FT-IR provides a unique "fingerprint" of a compound, allowing for the identification of functional groups and the confirmation of molecular structure. This guide will focus on the practical application of FT-IR spectroscopy to this compound, providing a robust framework for its analysis.

Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule are not static but are in a constant state of vibration. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. These absorptions are recorded as a spectrum, which plots the intensity of absorbed light versus its wavenumber (cm⁻¹).

For a molecule as structurally rich as this compound, with its distinct functional groups—a terminal alkyne, a para-substituted aromatic ring, and a tert-butyl group—FT-IR spectroscopy is particularly informative. Each of these moieties gives rise to characteristic absorption bands in the infrared spectrum, allowing for a detailed structural assignment.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The acquisition of a high-quality FT-IR spectrum is a prerequisite for accurate analysis. The following protocol outlines a self-validating system for the analysis of this compound, which is a liquid at room temperature.[3][4][5]

3.1. Sample Preparation: The Rationale for Neat Liquid Analysis

Given that this compound is a liquid, the most straightforward and often preferred method for FT-IR analysis is as a neat liquid film. This technique involves placing a small drop of the sample between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. This method is advantageous as it avoids the use of solvents, which can introduce interfering absorption bands.

Step-by-Step Protocol for Neat Liquid Sample Preparation:

-

Ensure Cleanliness: Thoroughly clean the salt plates with a dry, lint-free cloth and a volatile solvent such as dichloromethane or acetone. Ensure the plates are completely dry before use.

-

Sample Application: Place one to two drops of this compound onto the center of one salt plate.

-

Assembly: Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film.

-

Mounting: Secure the salt plate assembly in the spectrometer's sample holder.

3.2. Instrumentation and Data Acquisition Parameters

The following parameters are recommended for use with a standard benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

| Parameter | Recommended Setting | Rationale |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for resolving the key vibrational bands without introducing excessive noise. |

| Number of Scans | 16-32 | Improves the signal-to-noise ratio, resulting in a cleaner spectrum. |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region, encompassing all significant vibrational modes of the molecule. |

| Apodization | Happ-Genzel | A standard function that processes the interferogram to produce a spectrum with a good balance of resolution and low baseline noise. |

3.3. Data Acquisition Workflow

The following diagram illustrates the logical flow of the data acquisition process.

Caption: Workflow for FT-IR Data Acquisition.

In-depth Spectral Analysis of this compound

The FT-IR spectrum of this compound can be divided into several key regions, each providing specific structural information. The following analysis is based on established principles of infrared spectroscopy and data from related compounds.[6][7][8][9][10][11]

4.1. The High-Frequency Region (> 3000 cm⁻¹): C-H Stretching Vibrations

-

≡C-H Stretch (Terminal Alkyne): A sharp, strong absorption band is expected in the range of 3330-3270 cm⁻¹.[8] This band is highly characteristic of a terminal alkyne and its presence is a key diagnostic feature for this compound.[7] The sharpness of this peak is due to the simple, localized nature of this vibrational mode. For phenylacetylene, the parent compound, this stretch appears prominently around 3296 cm⁻¹.[12]

-

Aromatic C-H Stretch: Weaker absorptions typically appear between 3100 and 3000 cm⁻¹. These are due to the stretching vibrations of the C-H bonds on the phenyl ring.

-

Aliphatic C-H Stretch (tert-Butyl Group): Strong absorption bands are expected in the 2960-2850 cm⁻¹ region.[7] These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups of the tert-butyl substituent. The presence of multiple peaks in this region is characteristic of the tert-butyl group.

4.2. The Triple Bond Region (2300 - 2100 cm⁻¹): The C≡C Stretch

-

C≡C Stretch: A weak to medium intensity band is anticipated in the 2260-2100 cm⁻¹ range, corresponding to the carbon-carbon triple bond stretch.[8] For terminal alkynes, this absorption is generally weaker than the ≡C-H stretch.[6] Its position in this relatively uncluttered region of the spectrum makes it a valuable diagnostic tool.[8]

4.3. The Fingerprint Region (< 1500 cm⁻¹): Complex Vibrations

This region contains a wealth of structural information arising from complex vibrational modes, including bending and skeletal vibrations.

-

Aromatic C=C Stretches: Medium to strong absorptions are expected in the 1600-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

-

Aliphatic C-H Bending: The tert-butyl group will exhibit characteristic C-H bending (deformation) vibrations. Look for bands around 1470-1450 cm⁻¹ (asymmetric) and a distinctive, often split, peak around 1390-1365 cm⁻¹ (symmetric), which is a strong indicator of a tert-butyl group.

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be determined by analyzing the strong absorption bands in the 900-675 cm⁻¹ range. For a 1,4-disubstituted (para) benzene ring, a strong band is expected between 860 and 800 cm⁻¹. This is a crucial band for confirming the regiochemistry of the molecule.

-

≡C-H Bending: A broad, medium-intensity band may be observed in the 700-610 cm⁻¹ range, corresponding to the out-of-plane bending of the terminal alkynyl C-H bond.[8]

4.4. Summary of Key Vibrational Frequencies

The following table summarizes the expected key absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3300 | ≡C-H Stretch | Strong, Sharp |

| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |

| 2960-2850 | Aliphatic C-H Stretch | Strong |

| 2260-2100 | C≡C Stretch | Weak to Medium |

| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |

| ~1390-1365 | Aliphatic C-H Bend (tert-butyl) | Medium, often split |

| 860-800 | Aromatic C-H Out-of-Plane Bend (para) | Strong |

| 700-610 | ≡C-H Bend | Medium, Broad |

4.5. Visualizing Molecular Vibrations

The following diagram illustrates the key functional groups and their associated vibrational modes that are probed by FT-IR spectroscopy.

Caption: Key vibrational modes of this compound.

Conclusion

The FT-IR analysis of this compound provides a rapid, reliable, and information-rich method for its structural confirmation. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently identify the characteristic absorption bands corresponding to the terminal alkyne, the para-substituted phenyl ring, and the tert-butyl group. This in-depth understanding of the molecule's vibrational properties is essential for ensuring the quality and integrity of chemical syntheses in which this compound is a key component.

References

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]

-

TMP Chem. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. Retrieved from [Link]

-

Franzen, T., et al. (2003). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. Proceedings of the National Academy of Sciences, 100(10), 5642-5646. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]

-

Esposito, V., Ferrari, P., et al. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. The Journal of Chemical Physics, 160(4), 044307. Retrieved from [Link]

-

Esposito, V., Ferrari, P., et al. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. Radboud Repository. Retrieved from [Link]

-

ResearchGate. (2024, March 19). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of phenylacetylene and fluorophenylacetylenes considered in the present work. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Tert-butylphenyl)phenylacetylene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

AIP Publishing. (2023). Ab initio anharmonic analysis of complex vibrational spectra of phenylacetylene and fluorophenylacetylenes in the acetylenic and. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Analysis of the structures, infrared spectra, and Raman spectra for methyl, ethyl, isopropyl, and tert-butyl radicals. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylphenylacetylene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenylethyne. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 772-38-3. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Tert-butylphenyl propargyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,4,6-tri-tert-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, p-tert-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | 772-38-3 [chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 4-叔丁基苯基乙炔 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 380850250 [thermofisher.com]

- 5. 4-tert-Butylphenylacetylene, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. [PDF] The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. | Semantic Scholar [semanticscholar.org]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

Mass Spectrometry of 4-(tert-butyl)phenylacetylene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry of 4-(tert-butyl)phenylacetylene (C₁₂H₁₄), a molecule of significant interest in organic synthesis and materials science. This document delves into the principles of electron ionization (EI) mass spectrometry as applied to this analyte, offering a detailed examination of its predictable fragmentation pathways. By understanding the mechanistic underpinnings of ion formation and decomposition, researchers, scientists, and drug development professionals can leverage this data for unambiguous compound identification and structural elucidation. This guide presents a step-by-step protocol for acquiring the mass spectrum of this compound, complete with expected ion fragments and their corresponding mass-to-charge ratios (m/z).

Introduction: The Significance of this compound